BenchChemオンラインストアへようこそ!

PROTAC PARP1 degrader

PROTAC PARP1 degrader DC50

Opt for a PROTAC PARP1 degrader to fully eliminate PARP1 protein—both catalytic and scaffolding functions—rather than merely inhibiting it. This MDM2 E3 ligase-based degrader overcomes resistance from PARP1 restoration and avoids hematologic toxicities linked to PARP2 inhibition seen with olaparib, niraparib, or rucaparib. Ideal for BRCA-mutant synthetic lethality studies, DNA damage repair research, and degradation-dependent therapeutic hypothesis testing. Supplied with ≥98% purity for reproducible results.

Molecular Formula C58H63Cl2N11O10
Molecular Weight 1145.1 g/mol
Cat. No. B12425220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC PARP1 degrader
Molecular FormulaC58H63Cl2N11O10
Molecular Weight1145.1 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN4C=C(N=N4)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl
InChIInChI=1S/C58H63Cl2N11O10/c1-38(2)81-50-33-46(76-3)19-20-47(50)57-63-54(40-7-13-43(59)14-8-40)55(41-9-15-44(60)16-10-41)71(57)58(75)68-23-22-67(52(73)37-68)36-51(72)62-21-25-77-27-29-79-31-32-80-30-28-78-26-24-69-35-49(64-66-69)39-11-17-45(18-12-39)70-34-42-5-4-6-48(56(61)74)53(42)65-70/h4-20,33-35,38,54-55H,21-32,36-37H2,1-3H3,(H2,61,74)(H,62,72)/t54-,55+/m1/s1
InChIKeyRQWKTYKJNCZUJW-OMUYKDLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC PARP1 Degrader Procurement Guide: Potency, Selectivity, and Mechanistic Differentiation


PROTAC PARP1 degraders are heterobifunctional small molecules comprising a PARP1-targeting warhead, an E3 ubiquitin ligase ligand, and a linker, designed to induce ubiquitin-proteasome-mediated degradation of the PARP1 protein rather than merely inhibiting its catalytic activity [1]. Representative compounds include SK-575 (Olaparib-based, CRBN-recruiting), 180055 (Rucaparib-based, VHL-recruiting), D6 (nitrogen heterocyclic scaffold, CRBN-recruiting), and C6 (linker-optimized, CRBN-recruiting), each demonstrating distinct DC50 values, degradation efficiency, and therapeutic application profiles in preclinical studies [2][3]. Unlike conventional PARP inhibitors such as olaparib, niraparib, rucaparib, and talazoparib, these degraders eliminate the scaffolding functions of PARP1, circumventing resistance mechanisms associated with PARP trapping and off-target PARP2 inhibition [4].

Why Generic PARP Inhibitors Cannot Substitute for PROTAC PARP1 Degraders in Targeted Protein Degradation Studies


Conventional PARP inhibitors (olaparib, niraparib, rucaparib, talazoparib) exhibit fundamentally distinct pharmacology that precludes their substitution for PROTAC PARP1 degraders. First, clinical PARP inhibitors produce varying degrees of PARP1-DNA trapping—with trapping potency ranked niraparib > olaparib >> veliparib [1]—a cytotoxic mechanism that contributes to both therapeutic activity and dose-limiting myelosuppression [2]. PROTAC degraders such as 180055 achieve PARP1 enzymatic inhibition without detectable DNA trapping, thereby uncoupling these two mechanisms [3]. Second, PARP inhibitors lack isoform selectivity due to conserved NAD+ binding pockets across PARP family members, leading to PARP2 inhibition that drives hematologic toxicities [4]. In contrast, quantitative proteomic analysis confirms that 180055 degrades PARP1 with high specificity, leaving PARP2 and Tankyrase levels unaffected [5]. Third, inhibitor resistance frequently emerges through PARP1 restoration or secondary mutations, whereas degraders eliminate the entire PARP1 protein, removing both catalytic and scaffolding functions [6]. Substituting a PARP inhibitor for a degrader fundamentally alters the experimental intervention from protein inhibition to complete protein elimination—a categorical difference with profound implications for data interpretation and therapeutic hypothesis testing.

Quantitative Differentiation of PROTAC PARP1 Degraders: Head-to-Head and Cross-Compound Performance Data


Degradation Potency Comparison: SK-575 vs. 180055 vs. D6 vs. C6 — DC50 Values Across Cell Lines

Among reported PROTAC PARP1 degraders, SK-575 demonstrates the highest degradation potency with a DC50 ≤ 6.72 nM and >99% PARP1 degradation at 10 nM, significantly outperforming 180055 (DC50 = 180 nM in T47D, 240 nM in MDA-MB-231), D6 (DC50 = 25.23 nM), and C6 (DC50 = 58.14 nM) [1][2][3][4]. The ~27-fold potency differential between SK-575 and 180055 reflects differences in warhead selection (Olaparib-based vs. Rucaparib-based) and E3 ligase recruitment (CRBN vs. VHL), which are critical procurement considerations when selecting a tool compound for specific experimental systems.

PROTAC PARP1 degrader DC50 degradation efficiency target engagement

Combination Index Synergy: C6 Demonstrates Quantified Chemosensitization with Irinotecan

Compound C6, a linker-optimized PARP1 PROTAC, achieved a combination index (CI) of 0.487 when co-administered with SN-38 (the active metabolite of irinotecan) in BRCA-mutated colorectal cancer cells, indicating strong synergistic chemosensitization [1]. CI values <1 denote synergy; 0.487 represents robust cooperativity. In contrast, standalone PARP inhibitors olaparib and niraparib do not degrade PARP1 and require different combination strategies, with no directly comparable CI values available for SN-38 co-treatment in the same model system.

PARP1 PROTAC chemosensitizer colorectal cancer combination therapy synergy

DNA Trapping Abolition: 180055 Eliminates PARP Trapping While Maintaining Enzymatic Inhibition

PROTAC 180055 achieves PARP1 enzymatic inhibition without detectable DNA trapping, as demonstrated by cellular thermal shift assays (CETSA) and chromatin fractionation experiments [1][2]. In contrast, clinical PARP inhibitors exhibit pronounced trapping activity with a potency hierarchy of niraparib > olaparib >> veliparib, which correlates with hematologic toxicity rather than catalytic inhibition [3]. 180055 degrades PARP1 protein via the ubiquitin-proteasome pathway, removing the PARP1-DNA complex entirely rather than stabilizing it at damage sites [4].

PARP1 degrader DNA trapping mechanism of action selectivity safety

In Vivo Tumor Growth Inhibition: D6 Achieves 71.4% TGI at 40 mg/kg with Oral Bioavailability

Compound D6, a nitrogen heterocyclic PARP1 PROTAC, demonstrated a tumor growth inhibition (TGI) rate of 71.4% at 40 mg/kg in MDA-MB-231 triple-negative breast cancer xenograft mice without observable toxicity [1]. Notably, D6 exhibits moderate oral absorption, a rare and valuable property among PROTAC molecules that typically require parenteral administration due to poor oral bioavailability [2]. In comparison, SK-575 showed in vivo efficacy in SW620 xenografts but required intraperitoneal administration, while 180055 was effective at 40 mg/kg in MOLT4 and A2780 xenografts [3][4].

PARP1 PROTAC triple-negative breast cancer tumor growth inhibition oral bioavailability in vivo efficacy

Proteomic Selectivity: 180055 Degrades PARP1 Without Affecting PARP2 or Tankyrase

Quantitative mass spectrometry-based proteomics in T47D breast cancer cells confirmed that 180055 selectively degrades PARP1 with no significant effect on PARP2, Tankyrase, or other PARP family members [1]. This selectivity profile contrasts sharply with clinical PARP inhibitors such as olaparib, niraparib, and rucaparib, which inhibit both PARP1 and PARP2 at clinically relevant concentrations, with IC50 ratios (PARP2/PARP1) ranging from 0.2 to 2.0 [2][3]. PARP2 inhibition is mechanistically linked to dose-limiting hematologic toxicities observed in patients receiving PARP inhibitor therapy [4].

PARP1 degrader proteomics selectivity off-target PARP2

Structural Warhead Differentiation: 19A10 as a Low-Trapping Benzimidazole Warhead for Next-Generation Degraders

Compound 19A10, a benzimidazole-derived PARP1 inhibitor warhead, demonstrates high PARP1 binding affinity with minimal DNA trapping activity, making it an optimal starting point for designing next-generation PARP1 degraders [1]. Compared to conventional warheads derived from olaparib or rucaparib, which exhibit moderate to high trapping, 19A10 reduces PARP1-DNA complex formation by design, offering a cleaner degradation profile. This structural innovation enables the development of PROTACs that combine degradation with inherently low trapping, whereas existing degraders like 180055 rely on degradation to eliminate trapping rather than avoiding it at the binding step [2].

PARP1 degrader warhead benzimidazole DNA trapping structural biology

High-Impact Application Scenarios for PROTAC PARP1 Degraders Based on Quantitative Differentiation Evidence


High-Potency PARP1 Degradation for BRCA-Mutant Cancer Synthetic Lethality Studies

SK-575 is the optimal selection for experiments requiring maximal degradation efficiency at minimal compound concentration. With a DC50 ≤ 6.72 nM and >99% PARP1 degradation at 10 nM, SK-575 enables near-complete PARP1 elimination at sub-cytotoxic concentrations, minimizing off-target effects associated with high-dose compound exposure [1]. This potency profile is particularly suited for studying synthetic lethality mechanisms in BRCA1/2-mutant cell lines, where precise control over PARP1 protein levels is critical for distinguishing degradation-dependent effects from catalytic inhibition alone. SK-575 has demonstrated efficacy in SW620 colorectal, Capan-1 pancreatic, and multiple BRCA-mutant cancer models [2].

Selective PARP1 Dissection Without PARP2 Confounding in Hematopoietic Models

180055 is the degrader of choice for studies requiring unambiguous attribution of phenotypes to PARP1 elimination without PARP2 interference. Quantitative proteomics confirms that 180055 selectively degrades PARP1 while sparing PARP2 and Tankyrase [1]. This selectivity is essential for hematopoietic cell experiments, where PARP2 inhibition by conventional PARP inhibitors confounds interpretation of bone marrow toxicity and differentiation effects [2]. Additionally, the absence of DNA trapping makes 180055 ideal for experiments where DNA damage response dynamics must be studied without the confounding presence of stabilized PARP-DNA complexes.

Oral Dosing Regimens in TNBC Xenograft Models Requiring Chronic PARP1 Elimination

D6 is the preferred degrader for in vivo studies requiring oral administration, a rare attribute among PROTAC molecules that typically necessitate intraperitoneal or intravenous delivery [1]. With a TGI of 71.4% at 40 mg/kg in triple-negative breast cancer xenografts and demonstrated oral absorption, D6 supports chronic dosing paradigms that better model clinical regimens. The CDC25C-CDK1 axis mechanism further positions D6 for combination studies with cell cycle checkpoint inhibitors [2]. For researchers constrained by IACUC protocols limiting injection frequency or seeking translational relevance of oral dosing, D6 offers a practical advantage over injection-only degraders.

Chemosensitization of Colorectal Cancer to Irinotecan in BRCA-Mutant Models

C6 is the recommended degrader for combination therapy studies pairing PARP1 degradation with topoisomerase I inhibitors in colorectal cancer. The quantified combination index of 0.487 with SN-38 demonstrates robust synergistic chemosensitization [1]. This scenario is directly applicable to translational research evaluating whether PARP1 degradation can resensitize irinotecan-resistant CRC with BRCA mutations—a patient population lacking effective therapeutic options. C6's linker-optimized design also provides a structural template for developing tissue-selective degraders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC PARP1 degrader

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.